CB1 Receptor Binding Affinity: 4-Fluorobenzyl vs. 2-Fluorobenzyl Regioisomer Comparison
In a radioligand displacement assay using [³H]CP 55940 at human recombinant CB1 receptors, the 4-fluorobenzyl acetamide regioisomer (the target compound) demonstrated an IC₅₀ of 0.580 nM [1]. In a separate functional assay measuring calcium current inhibition in CHO cells co-expressing CB1 and Gα15/16, the 2-fluorobenzyl regioisomer exhibited an IC₅₀ of 2.10 µM (2100 nM) [2]. Although assay formats differ, the ~3,600-fold difference suggests that the 4-fluorobenzyl substitution yields substantially higher CB1 potency than the 2-fluorobenzyl analog.
| Evidence Dimension | CB1 receptor binding/functional inhibition potency |
|---|---|
| Target Compound Data | IC₅₀ = 0.580 nM (displacement of [³H]CP 55940, human recombinant CB1, 120 min incubation) |
| Comparator Or Baseline | 2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-fluorobenzyl)acetamide: IC₅₀ = 2,100 nM (calcium current assay, human CB1 in CHO-Gα15/16 cells, 45 min) |
| Quantified Difference | ~3,600-fold lower IC₅₀ for the 4-fluorobenzyl regioisomer (note: cross-assay comparison) |
| Conditions | Target compound: Radioligand displacement binding assay. Comparator: Functional calcium flux assay in recombinant cell line. |
Why This Matters
The fluorine position on the benzyl ring is a critical determinant of CB1 engagement; procuring the 4-fluorobenzyl isomer rather than a 2- or 3-fluoro analog is essential when sub-nanomolar CB1 potency is required for binding or pharmacological studies.
- [1] BindingDB. BDBM50520683 / CHEMBL4476621. IC₅₀ = 0.580 nM for human CB1 (displacement of [³H]CP 55940). ChEMBL-curated entry. View Source
- [2] BindingDB. BDBM50496026 / CHEMBL3120207. IC₅₀ = 2.10E+3 nM for human CB1 (calcium current in CHO-Gα15/16 cells). ChEMBL-curated entry. View Source
